4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol
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Overview
Description
4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a phenol group attached to a benzimidazole ring, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with 4-hydroxybenzaldehyde in the presence of an acid catalyst to form the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the benzimidazole ring can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
4-(1H-Benzimidazol-2-yl)phenol: A similar compound without the methyl group
Uniqueness: 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol is unique due to the presence of both a phenol group and a methyl group on the benzimidazole ring. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12N2O |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)phenol |
InChI |
InChI=1S/C14H12N2O/c1-16-13-5-3-2-4-12(13)15-14(16)10-6-8-11(17)9-7-10/h2-9,17H,1H3 |
InChI Key |
UTCOQGRQNJZVRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)O |
Origin of Product |
United States |
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